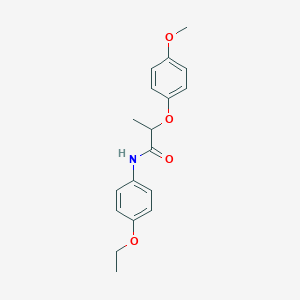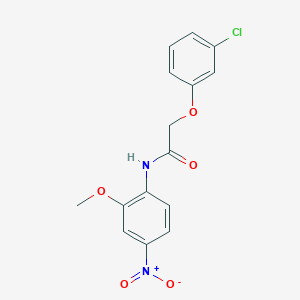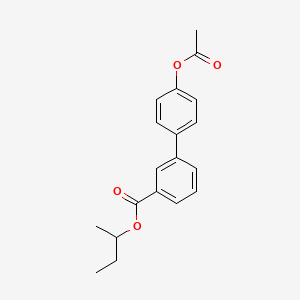![molecular formula C16H23NO B4899747 1-[2-(allyloxy)benzyl]azepane](/img/structure/B4899747.png)
1-[2-(allyloxy)benzyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(allyloxy)benzyl]azepane is a chemical compound that belongs to the class of azepane derivatives. It is a potential therapeutic agent that has been widely studied for its pharmacological properties. This compound has been synthesized using various methods, and its mechanism of action, biochemical, and physiological effects have been investigated. In
Mechanism of Action
The exact mechanism of action of 1-[2-(allyloxy)benzyl]azepane is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and gamma-aminobutyric acid (GABA). The compound has been found to act as a dopamine D2 receptor antagonist, a serotonin 5-HT2A receptor antagonist, and a GABA-A receptor agonist.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce seizures and improve mood. The compound has also been found to decrease the levels of dopamine and serotonin, which can help to reduce psychotic symptoms and improve mood. In addition, it has been found to have antioxidant properties, which can help to protect the brain from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[2-(allyloxy)benzyl]azepane in lab experiments is its potential therapeutic applications. The compound has been found to exhibit anticonvulsant, antipsychotic, and antidepressant properties, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to have toxic effects on the liver and kidneys, which can limit its use in vivo.
Future Directions
There are several future directions for the study of 1-[2-(allyloxy)benzyl]azepane. One direction is the investigation of its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another direction is the investigation of its potential use in combination with other therapeutic agents for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
1-[2-(allyloxy)benzyl]azepane can be synthesized using various methods. One of the most common methods is the Mannich reaction. In this method, 2-allyloxybenzaldehyde, formaldehyde, and azepane are reacted in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields this compound as the final product. Other methods include the reduction of 2-allyloxybenzyl azepanone and the reductive amination of 2-allyloxybenzyl ketone with azepane.
Scientific Research Applications
1-[2-(allyloxy)benzyl]azepane has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antipsychotic, and antidepressant properties. The compound has been investigated as a potential treatment for epilepsy, schizophrenia, and depression. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
properties
IUPAC Name |
1-[(2-prop-2-enoxyphenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-13-18-16-10-6-5-9-15(16)14-17-11-7-3-4-8-12-17/h2,5-6,9-10H,1,3-4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGIRZULBJBGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198500 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4899697.png)
![3-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4899717.png)

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4899727.png)
![2-(3-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4899733.png)

![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B4899741.png)

![4-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4899753.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4899758.png)
![3-(benzyloxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B4899766.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4899774.png)
